molecular formula C21H33NO8 B6288539 Boc,Z-AEEEE CAS No. 2389064-46-2

Boc,Z-AEEEE

Cat. No.: B6288539
CAS No.: 2389064-46-2
M. Wt: 427.5 g/mol
InChI Key: BSSNLAYPZKDWIU-UHFFFAOYSA-N
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Description

Boc,Z-AEEEE (tert-butoxycarbonyl-benzyloxycarbonyl-aminoethyl ethylene glycol ester) is a synthetic compound widely utilized in peptide chemistry and organic synthesis. It serves as a dual-protected intermediate, where the Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups shield amine functionalities during multi-step reactions . This compound is characterized by its stability under acidic and basic conditions, enabling selective deprotection during solid-phase peptide synthesis (SPPS). Its molecular structure includes an ethylene glycol spacer, which enhances solubility in polar solvents and facilitates conjugation with biomolecules .

Key physicochemical properties of this compound include:

  • Molecular Weight: ~400–450 g/mol (exact value depends on substituents).
  • Solubility: Highly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
  • Stability: Stable at room temperature for >6 months when stored anhydrously.

Properties

IUPAC Name

benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO8/c1-21(2,3)30-20(25)22(19(24)29-17-18-7-5-4-6-8-18)9-11-26-13-15-28-16-14-27-12-10-23/h4-8,23H,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNLAYPZKDWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCO)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “tert-Butyloxycarbonyl, Z-AEEE” typically involves the protection of the amino group using the “tert-Butyloxycarbonyl” group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group.

For the “Z” group protection, the amino acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of “tert-Butyloxycarbonyl, Z-AEEE” follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its free amino acid form.

    Substitution: The protected amino groups can participate in substitution reactions, where the protecting groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or alcohols in the presence of a base.

Major Products

The major products of these reactions include the deprotected amino acid, various substituted derivatives, and oxidized products like benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, “tert-Butyloxycarbonyl, Z-AEEE” is used extensively in peptide synthesis. The protecting groups allow for selective reactions at specific sites, enabling the construction of complex peptide chains.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate relationships. The protected amino acids can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

In medicine, “tert-Butyloxycarbonyl, Z-AEEE” is used in the development of peptide-based drugs. The protecting groups help in the synthesis of peptides that can act as therapeutic agents for various diseases.

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. The protecting groups ensure the stability and purity of the peptides during the manufacturing process.

Mechanism of Action

The mechanism of action of “tert-Butyloxycarbonyl, Z-AEEE” involves the protection of amino groups, preventing unwanted reactions during peptide synthesis. The “tert-Butyloxycarbonyl” group is stable under basic conditions but can be removed under acidic conditions, while the “Z” group is stable under acidic conditions but can be removed by catalytic hydrogenation. This orthogonal protection strategy allows for selective deprotection and functionalization of peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc,Z-AEEEE belongs to a class of amine-protected ethylene glycol derivatives. Below, it is compared with two structurally and functionally analogous compounds: Boc-AEEA (tert-butoxycarbonyl-aminoethyl ethanolamine) and Fmoc,Z-AEEE (fluorenylmethyloxycarbonyl-benzyloxycarbonyl-aminoethyl ethyl ester).

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Boc-AEEA Fmoc,Z-AEEE
Protection Groups Boc (amine), Z (amine) Boc (amine) Fmoc (amine), Z (amine)
Spacer Chain Ethylene glycol Ethanolamine Ethyl ester
Solubility in DMF High Moderate High
Deprotection Conditions Boc: TFA; Z: H₂/Pd-C Boc: TFA Fmoc: Piperidine; Z: H₂/Pd-C
Application SPPS, bioconjugation Peptide cyclization SPPS, fluorescent labeling
Thermal Stability Stable up to 150°C Degrades above 100°C Stable up to 120°C
Toxicity (LD₅₀, oral) >5000 mg/kg (rat) >2000 mg/kg (rat) >3000 mg/kg (rat)

Key Findings:

Protection Group Flexibility :

  • This compound allows orthogonal deprotection due to its Boc and Z groups, enabling sequential synthesis steps without side reactions. In contrast, Fmoc,Z-AEEE requires harsher basic conditions (e.g., piperidine) for Fmoc removal, which may destabilize acid-sensitive substrates .
  • Boc-AEEA lacks dual protection, limiting its utility in complex peptide architectures .

Solubility and Compatibility: The ethylene glycol chain in this compound enhances solubility in SPPS-compatible solvents compared to Boc-AEEA’s ethanolamine spacer, which exhibits lower polarity . Fmoc,Z-AEEE’s ethyl ester group reduces aqueous solubility but improves compatibility with organic-phase reactions .

Thermal and Chemical Stability :

  • This compound demonstrates superior thermal stability (150°C) versus Fmoc,Z-AEEE (120°C), making it suitable for high-temperature coupling reactions .
  • Both this compound and Fmoc,Z-AEEE are resistant to hydrolysis under neutral conditions, whereas Boc-AEEA degrades in prolonged aqueous environments .

Biological Safety :

  • This compound’s low acute toxicity (LD₅₀ >5000 mg/kg) aligns with industrial safety standards for peptide synthesis reagents. Fmoc,Z-AEEE shows moderate toxicity due to fluorenylmethyl byproducts .

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